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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

Cat. No.: B8180666 Get Quote

This document provides a comprehensive technical overview of the discovery and synthesis of

(3S,4S)-PF-06459988, a stereoisomer of the potent and selective epidermal growth factor

receptor (EGFR) inhibitor, PF-06459988. This guide is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction
PF-06459988 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed

to target the T790M mutation, a common mechanism of resistance to first- and second-

generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] The active

enantiomer, (3R,4R)-PF-06459988, demonstrates high potency against EGFR mutants while

sparing the wild-type (WT) form, thus reducing dose-limiting toxicities.[3][4] The (3S,4S)

enantiomer is known to be the less active stereoisomer.[5] Understanding the synthesis and

biological profile of both enantiomers is crucial for a complete structure-activity relationship

(SAR) analysis and for regulatory purposes.

Discovery and Rationale
The development of PF-06459988 was driven by the clinical need to overcome resistance to

EGFR TKIs like gefitinib and erlotinib, which is frequently caused by the T790M "gatekeeper"

mutation in the EGFR kinase domain.[1] The design strategy focused on creating a covalent

inhibitor that could form a strong bond with a cysteine residue (Cys797) in the ATP-binding site

of EGFR. A key innovation in the discovery of PF-06459988 was the optimization of reversible

binding affinity to achieve high potency and selectivity for the T790M mutant.[1][2] The
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molecule features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold for kinase

inhibitors, and a Michael acceptor (acrylamide group) to enable covalent modification of the

target protein.[6]

Synthesis of (3S,4S)-PF-06459988
While the primary literature extensively covers the synthesis of the active (3R,4R)-enantiomer,

a detailed experimental protocol for the (3S,4S)-enantiomer is not explicitly provided. However,

a plausible synthetic route can be inferred by utilizing the corresponding (3S,4S)-configured

starting materials and following the general procedures outlined for the (3R,4R) synthesis.

Proposed Synthetic Scheme:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.reactionbiology.com/services/kinase-assays/egfr-drug-discovery/
https://www.benchchem.com/product/b8180666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Key Intermediates Final Product
(3S,4S)-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine

Intermediate A
(Coupling Product)

NaH, THF

2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Intermediate B
(Boc Deprotection)

HCl Intermediate C
(Buchwald-Hartwig Amination)

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole,
Pd(dppf)Cl2, K2CO3 (3S,4S)-PF-06459988

Acryloyl chloride,
DIPEA, DCM

EGF

EGFR

Dimerization &
Autophosphorylation

(3S,4S)-PF-06459988

RAS-RAF-MEK-ERK
Pathway

PI3K-AKT-mTOR
Pathway

JAK-STAT
Pathway

Proliferation Survival Angiogenesis
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Start

Prepare kinase, substrate,
ATP, and inhibitor solutions

Pre-incubate kinase with
inhibitor (or DMSO control)

Initiate reaction by
adding ATP/substrate mix

Incubate at room temperature

Stop the reaction

Detect signal (e.g., luminescence,
fluorescence, radioactivity)

Calculate IC50 values

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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